5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound that combines a furan ring with a piperidine moiety. Its chemical structure includes an aldehyde functional group, which contributes to its reactivity and potential applications in various fields. The compound is classified as a furan derivative, with a specific focus on its potential biological and chemical applications.
The compound's CAS Number is 1342514-69-5, and its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol. This compound is synthesized through various chemical methodologies that involve the introduction of both the furan and piperidine functionalities.
5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is categorized under heterocyclic compounds due to the presence of the furan ring, which is a five-membered aromatic ring containing oxygen. It is also classified as an aldehyde due to the presence of the carbonyl group adjacent to the furan ring.
The synthesis of 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde typically involves a condensation reaction between a furan-2-carboxylic acid derivative and 4,4-dimethylpiperidine amine.
The molecular structure of 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde features:
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde |
| InChI | InChI=1S/C12H17NO2/c1-12(2)5-7... |
| Canonical SMILES | CC1(CCN(CC1)C2=CC=C(O2)C=O)C |
5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde remains an area of ongoing research. Its structural elements suggest that it may interact with various biological targets, potentially influencing cellular processes such as enzyme activity or receptor binding.
The compound exhibits characteristics typical of both aromatic and heterocyclic compounds:
Key chemical properties include:
Relevant data from spectroscopic studies (NMR, IR) can provide insights into purity and structural confirmation but are not detailed in available literature.
5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several potential applications:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8